molecular formula C23H19N3O3 B14972203 N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B14972203
M. Wt: 385.4 g/mol
InChI Key: PRNSUIDHIMWVJY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridin-2-yl Group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridin-2-yl group to the quinoline core.

    Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate compound with an amine, such as 3,4-dimethoxyaniline, to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for diseases like cancer or infections.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or DNA to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other quinoline or pyridine derivatives.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-21-11-10-15(13-22(21)29-2)25-23(27)17-14-20(19-9-5-6-12-24-19)26-18-8-4-3-7-16(17)18/h3-14H,1-2H3,(H,25,27)

InChI Key

PRNSUIDHIMWVJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC

Origin of Product

United States

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